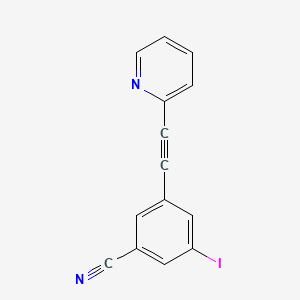

3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-iodo-5-(2-pyridin-2-ylethynyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7IN2/c15-13-8-11(7-12(9-13)10-16)4-5-14-3-1-2-6-17-14/h1-3,6-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOQCNSDOIOLDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C#CC2=CC(=CC(=C2)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Context and Molecular Architecture

3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile is a carefully designed organic molecule that brings together several key chemical moieties to achieve its specific function. Its structure is characterized by a central benzene (B151609) ring substituted with three distinct groups: an iodine atom, a cyano group (-CN), and a pyridin-2-ylethynyl group.

The molecular architecture is a deliberate fusion of components known to interact with the mGluR5 receptor. The pyridinylethynyl portion is a common feature in a class of mGluR5 antagonists, while the iodo-benzonitrile framework provides a scaffold that can be readily modified for radiolabeling, a crucial aspect of its application in molecular imaging. The precise arrangement of these substituents on the benzene ring is critical for its high affinity and selectivity for its biological target.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H7IN2 |

| Molecular Weight | 330.12 g/mol |

| Synonyms | IPEB |

The synthesis of this compound can be achieved through a multi-step process. A common route involves a Sonogashira coupling reaction between 2-ethynylpyridine (B158538) and 3,5-dibromobenzonitrile (B1351247) to form a bromo-precursor. acs.org This precursor then undergoes a conversion of the bromine to an iodine atom, often via a tributylstannyl intermediate, to yield the final nonradioactive compound. acs.org

Strategic Importance in Radiopharmaceutical Chemistry and Molecular Imaging Research

The primary significance of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile lies in its application as a precursor for the radioligand [¹²³I]IPEB, a tool for Single Photon Emission Computed Tomography (SPECT) imaging. acs.orgnih.gov SPECT is a nuclear medicine imaging technique that allows for the visualization and quantification of biological processes in vivo.

The development of [¹²³I]IPEB addresses a need for accessible imaging agents for mGluR5. While Positron Emission Tomography (PET) offers high sensitivity, the use of SPECT radionuclides like iodine-123 (¹²³I) provides advantages in terms of longer half-life (13.2 hours), which allows for more flexibility in synthesis and distribution, and potentially lower costs. acs.org

The radiolabeling of the precursor to [¹²³I]IPEB is typically achieved through a copper(I)-mediated radioiodine displacement reaction with [¹²³I]iodide. nih.gov This method allows for the efficient incorporation of the radioactive iodine isotope into the molecule.

In vivo studies have demonstrated that [¹²³I]IPEB can cross the blood-brain barrier, a critical requirement for any brain imaging agent. acs.orgnih.gov Once in the brain, it shows high uptake in regions known to have a high density of mGluR5, such as the striatum and hippocampus. acs.orgnih.gov The specificity of its binding to mGluR5 has been confirmed in blocking studies, where pre-administration of a known mGluR5 antagonist, MTEP, significantly reduced the uptake of [¹²³I]IPEB in these brain regions. acs.org

Interestingly, comparative studies with the corresponding PET tracer, [¹⁸F]FPEB, have shown that while both tracers have similar binding ratios in target regions, [¹²³I]IPEB exhibits faster washout from the brain. acs.org This pharmacokinetic property is an important consideration in the design and application of radiotracers for quantitative imaging studies.

Historical Context of Metabotropic Glutamate Receptor Subtype 5 Mglur5 Ligand Development and Analogous Structures

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in the synthesis of this compound. These reactions excel at forming the key carbon-carbon bond between the benzonitrile (B105546) and the pyridine-substituted alkyne components of the molecule.

Sonogashira Coupling of Halogenated Benzonitrile Derivatives with Pyridine-Substituted Alkynes

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of this compound. ontosight.ai This reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. youtube.com In this specific synthesis, a halogenated benzonitrile derivative, such as 3-bromo-5-iodobenzonitrile or 3,5-dibromobenzonitrile, is reacted with 2-ethynylpyridine (B158538). snmjournals.org

The reaction mechanism involves the activation of the alkyne by the copper co-catalyst, which facilitates its addition to the palladium center. youtube.com This process is highly efficient for creating the desired carbon-carbon bond, leading to the formation of the target compound. ontosight.aiyoutube.com

Table 1: Sonogashira Coupling Reaction Parameters

| Parameter | Description |

|---|---|

| Aryl Halide | 3-bromo-5-iodobenzonitrile or 3,5-dibromobenzonitrile |

| Alkyne | 2-ethynylpyridine |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) |

| Co-catalyst | Copper(I) salt (e.g., CuI) |

| Base | Amine base (e.g., triethylamine) |

| Solvent | Organic solvent (e.g., tetrahydrofuran) |

Synthesis of Bromo-Precursors and other Halogenated Intermediates

The synthesis of the necessary halogenated precursors is a critical preliminary step. For instance, the bromo-precursor for [¹²³I]IPEB (a radiolabeled version of the target compound) is prepared through a Sonogashira coupling between 2-ethynylpyridine and 3,5-dibromobenzonitrile, yielding 3-bromo-5-(pyridin-2-ylethynyl)benzonitrile with a 64% yield. snmjournals.org The synthesis of 3,5-dibromobenzonitrile itself is also a key process for which various methods exist. chemicalbook.comresearchgate.net These halogenated intermediates are essential starting materials for the subsequent coupling and radiolabeling reactions. snmjournals.org

Copper-Mediated Synthetic Transformations

Copper catalysts play a significant role not only as co-catalysts in palladium-mediated reactions but also as primary catalysts in other important transformations, particularly for radiolabeling.

Copper(I)-Catalyzed Iodine Displacement Reactions for Radiolabeling

For applications in single-photon emission computed tomography (SPECT), a radioactive isotope of iodine, such as iodine-123, must be incorporated into the molecule. snmjournals.org A copper(I)-catalyzed radioiodine displacement reaction is employed for this purpose. snmjournals.org In this method, a bromo-precursor is reacted with [¹²³I]iodide in the presence of a copper(I) catalyst to produce the desired radiolabeled compound, [¹²³I]IPEB. snmjournals.org This reaction can achieve a radiochemical yield of up to 40% with high radiochemical purity (>98%). snmjournals.org This method is part of a broader set of copper-mediated radioiodination techniques that are valuable for preparing various radioiodine-labeled compounds. nih.govrsc.orgacs.org

Table 2: Copper(I)-Catalyzed Radioiodination of Bromo-Precursor

| Parameter | Value | Reference |

|---|---|---|

| Precursor | 3-bromo-5-(pyridin-2-ylethynyl)benzonitrile | snmjournals.org |

| Radiolabel | [¹²³I]iodide | snmjournals.org |

| Catalyst | Copper(I) | snmjournals.org |

| Radiochemical Yield | Up to 40% | snmjournals.org |

| Radiochemical Purity | >98% | snmjournals.org |

Ligand-Free Copper-Catalyzed Alkyne-Aryl Iodide Coupling Methodologies in Related Systems

While the Sonogashira reaction traditionally uses a combination of palladium and copper, recent advancements have explored ligand-free, copper-catalyzed cross-coupling reactions. organic-chemistry.org These methods offer a simpler and more cost-effective alternative by eliminating the need for expensive ligands and palladium. organic-chemistry.orgorganic-chemistry.orgnih.gov Studies have shown that commercially available Cu₂O can effectively catalyze the coupling of alkynes with aryl iodides, tolerating a wide range of functional groups. organic-chemistry.org Optimal conditions for this reaction involve using Cs₂CO₃ as the base and DMF as the solvent at elevated temperatures. organic-chemistry.org This approach expands the toolkit for synthesizing internal alkynes and could be applicable to the synthesis of this compound and its analogs. organic-chemistry.org

Emerging Synthetic Strategies for Related Derivatives

The field of synthetic organic chemistry is continually evolving, with new methods being developed to improve efficiency and expand the scope of accessible molecules. For pyridine-containing compounds, advancements in transition-metal-catalyzed cyclization and cross-coupling reactions are providing new avenues for synthesis. nih.gov These emerging strategies could offer alternative and potentially more efficient routes to this compound and its derivatives. Research into novel modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), a target for this class of compounds, often drives the development of new synthetic methodologies. nih.gov These new approaches may involve different catalytic systems or reaction pathways, aiming to improve yields, reduce steps, or allow for the synthesis of a wider range of related compounds.

Hypervalent Iodine(III)-Mediated Fluorination Approaches for Analogous Compounds

Hypervalent iodine(III) reagents have emerged as powerful tools in modern organic synthesis for the introduction of fluorine atoms into complex molecules under mild conditions. nih.govarkat-usa.org While direct fluorination of this compound using this method is not extensively documented in publicly available literature, the principles can be effectively applied to analogous aromatic and heteroaromatic systems, particularly in the context of radiolabeling with fluorine-18.

A significant challenge in [¹⁸F]radiochemistry is the fluorination of electron-rich or non-activated aromatic rings. nih.gov Traditional nucleophilic aromatic substitution (SɴAr) reactions typically require strongly electron-withdrawing groups to activate the ring, a condition not always present in molecules of interest. Hypervalent iodine(III) chemistry offers a compelling solution to this problem. nih.gov Diaryliodonium salts and, more recently, spirocyclic hypervalent iodine(III) complexes serve as excellent precursors for radiofluorination. nih.govnih.gov

A key example that demonstrates the utility of this approach for a compound with structural similarities to this compound is the synthesis of an ¹⁸F-labeled PET tracer for AMPA receptors, 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile. nih.govnih.gov In this synthesis, a spirocyclic hypervalent iodine(III) precursor is employed to facilitate the radiofluorination of a non-activated aryl ring. nih.gov The process involves the reaction of the iodine(III) precursor with [¹⁸F]fluoride, leading to the formation of the desired ¹⁸F-labeled aryl fluoride intermediate. This intermediate is then used in a subsequent coupling reaction to assemble the final complex molecule. nih.gov

The general mechanism for such transformations involves the initial formation of a reactive fluoroiodine(III) species from the iodine(III) precursor and the fluoride source. arkat-usa.org This species then undergoes reductive elimination to form the C-F bond and an iodoarene byproduct. The use of spirocyclic iodine(III) precursors has been shown to be particularly effective, enabling rapid and regioselective radiofluorination of a diverse range of non-activated arenes and heteroarenes. nih.gov

Table 1: Hypervalent Iodine(III)-Mediated Radiofluorination of an Analogous Benzonitrile Derivative

| Precursor Type | Intermediate Formed | Final Product | Radiochemical Yield (uncorrected) | Reference |

| Spirocyclic hypervalent iodine(III) complex | [¹⁸F]1-bromo-3-fluorobenzene | [¹⁸F]2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile | 10 ± 2% | nih.govnih.gov |

This methodology highlights a significant advancement in the synthesis of fluorinated aromatic compounds, providing a viable pathway for the preparation of fluorinated analogs of this compound.

Automated Radiosynthesis Protocols for Efficient Production

The short half-life of positron-emitting radionuclides, such as fluorine-18 (t½ ≈ 109.7 min), necessitates rapid and efficient synthetic procedures. nih.gov Automated synthesis modules are crucial in the production of PET radiopharmaceuticals, as they ensure reproducibility, enhance operator safety by minimizing radiation exposure, and facilitate compliance with current Good Manufacturing Practice (cGMP) guidelines. nih.govresearchgate.netdocumentsdelivered.com Commercially available automated synthesizers, such as the GE FASTlab or Trasis AllinOne, are widely used for the routine production of a variety of ¹⁸F-labeled radiotracers. nih.govnih.govnih.gov

While a specific, publicly documented automated protocol for this compound is not available, a generalized protocol for the automated synthesis of ¹⁸F-labeled aromatic compounds can be described based on established procedures for analogous molecules. researchgate.netnih.govnih.gov Such a process would typically involve the following automated steps:

[¹⁸F]Fluoride Trapping and Elution : Aqueous [¹⁸F]fluoride produced by a cyclotron is trapped on an anion exchange cartridge (e.g., QMA). It is then eluted into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2.) and a base (e.g., K₂CO₃) in a mixture of acetonitrile and water. researchgate.net

Azeotropic Drying : The water is removed from the reaction mixture via azeotropic distillation under a stream of inert gas (e.g., nitrogen or helium) and heating. This step is critical for ensuring high reactivity of the nucleophilic [¹⁸F]fluoride.

Radiolabeling Reaction : A solution of the precursor (for instance, a diaryliodonium salt or spirocyclic hypervalent iodine(III) precursor of a pyridinyl benzonitrile derivative) in a suitable anhydrous solvent (e.g., DMSO or DMF) is added to the dried [¹⁸F]fluoride complex. The reaction mixture is then heated for a specific duration to effect the radiofluorination.

Purification : The crude reaction mixture is diluted and purified, typically using high-performance liquid chromatography (HPLC). The fraction containing the desired radiolabeled product is collected.

Formulation : The collected HPLC fraction is reformulated into a physiologically compatible solution. This often involves trapping the product on a solid-phase extraction (SPE) cartridge, washing away the HPLC solvents, and eluting the final product with an ethanol/saline solution, followed by sterile filtration. researchgate.net

The versatility of modern synthesis modules allows for the automation of both simple one-step reactions and more complex multi-step procedures. nih.gov The development of cassette-based systems, such as the GE FASTlab, further streamlines the process, enabling the production of different radiotracers with minimal hardware modification. nih.govresearchgate.net

Table 2: General Parameters for Automated Radiosynthesis of ¹⁸F-Labeled Aromatic PET Tracers

| Step | Parameter | Typical Conditions | Purpose |

| Drying | Temperature & Time | 80-120 °C, 10-15 min | Removal of water to activate [¹⁸F]fluoride |

| Radiolabeling | Temperature & Time | 100-160 °C, 10-20 min | Nucleophilic incorporation of ¹⁸F |

| Purification | Method | Semi-preparative HPLC | Isolation of the pure radiotracer |

| Formulation | Method | Solid-Phase Extraction (SPE) | Exchange of solvent to a biocompatible medium |

| Total Synthesis Time | Duration | 40-90 min | To maximize yield within the radionuclide's half-life |

The implementation of such automated protocols is key to the efficient and reliable production of radiolabeled precursors and final compounds for preclinical and clinical research.

"One-Pot" Synthetic Routes for Radiolabeling Precursors

"One-pot" syntheses offer significant advantages in terms of efficiency, reduced waste, and simplification of experimental procedures by avoiding the isolation and purification of intermediates. In the context of radiosynthesis, where time is a critical factor, one-pot procedures are particularly valuable.

A prime example of a one-pot approach relevant to the synthesis of analogous compounds is the one-pot, two-step radiosynthesis of the previously mentioned ¹⁸F-labeled benzonitrile derivative for PET imaging. nih.govnih.gov This strategy elegantly combines the radiofluorination and a subsequent coupling reaction in a single reaction vessel.

The process is initiated with the spirocyclic hypervalent iodine(III)-mediated radiofluorination to produce an ¹⁸F-labeled intermediate, [¹⁸F]1-bromo-3-fluorobenzene. nih.gov Following this initial step, instead of isolating the intermediate, the reagents for the second step are directly added to the same reaction vessel. A copper(I)-mediated N-arylation coupling reaction is then performed between the in-situ generated [¹⁸F]1-bromo-3-fluorobenzene and the benzonitrile-containing coupling partner (2-(2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile). nih.gov

This one-pot, two-step sequence significantly streamlines the synthesis, leading to the final ¹⁸F-labeled product in a respectable radiochemical yield of 10 ± 2% within a total synthesis time of approximately 60 minutes. nih.gov The successful implementation of this method demonstrates a powerful strategy for constructing complex radiotracers from simpler, radiolabeled building blocks without the need for intermediate purification.

Table 3: One-Pot, Two-Step Radiosynthesis of an Analogous Benzonitrile PET Tracer

| Step | Reaction Type | Key Reagents | Outcome | Reference |

| Step 1 | Spirocyclic Iodine(III)-Mediated Radiofluorination | Iodine(III) precursor, K[¹⁸F], K₂₂₂ | In-situ formation of [¹⁸F]1-bromo-3-fluorobenzene | nih.gov |

| Step 2 | Copper-Mediated N-Arylation | Benzonitrile derivative, CuI, Ligand | Formation of the final ¹⁸F-labeled product | nih.gov |

This approach not only enhances the efficiency of the radiosynthesis but also expands the scope of molecules that can be labeled with fluorine-18, including those that are challenging to synthesize via direct labeling of a large, complex precursor. The development of such innovative one-pot methodologies is critical for advancing the synthesis of radiolabeling precursors and final radiotracers for molecular imaging.

Transformations Involving the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive site for many cross-coupling reactions, serving as a key handle for introducing molecular complexity. Aryl iodides are important building blocks in organic chemistry, frequently used in the synthesis of complex molecules and hypervalent iodine compounds. nih.gov

Metal-Catalyzed Coupling Reactions for Further Functionalization (e.g., Suzuki, Heck)

The aryl iodide group is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting the aryl iodide with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is noted for its mild conditions and tolerance of a wide range of functional groups. nih.gov For a compound like this compound, a Suzuki reaction could introduce a new aryl or heteroaryl substituent at the C-3 position of the benzonitrile ring. The choice of catalyst, base, and solvent is crucial for optimizing reaction yields. researchgate.netresearchgate.net

The Mizoroki-Heck reaction provides a means to form a new carbon-carbon bond by coupling the aryl iodide with an alkene. nih.govlibretexts.org The reaction typically involves a palladium catalyst and a base to regenerate the active catalyst. libretexts.org This transformation would append an alkenyl group to the central benzene (B151609) ring, further extending the compound's scaffold. The intramolecular version of the Heck reaction is often more efficient and offers better regioselectivity and stereoselectivity. libretexts.org

Below is a table summarizing typical conditions for these transformations based on general literature for aryl iodides.

| Reaction Type | Reagents & Conditions | Potential Product Feature |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., Toluene, Water) | Introduction of a new aryl/heteroaryl group at the iodine position. researchgate.netrsc.org |

| Heck Reaction | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃), Solvent (e.g., DMF, Acetonitrile) | Introduction of a vinyl group at the iodine position. libretexts.orgresearchgate.net |

Oxidation Pathways and Stability Considerations of the Iodine Moiety

The iodine atom in aryl iodides can be oxidized to higher oxidation states, forming stable hypervalent iodine compounds (iodanes). wikipedia.org These species, typically in the +3 (λ³-iodane) or +5 (λ⁵-iodane) oxidation state, are valuable oxidizing agents and synthetic intermediates themselves. wikipedia.orgchemrxiv.org

Common methods for oxidizing aryl iodides include treatment with reagents like peracetic acid, or hydrogen peroxide in the presence of an acid or a suitable solvent like 1,1,1-trifluoroethanol. chemrxiv.orgnih.gov For instance, oxidation can yield aryliodine(III) diacetates or dichlorides, which can be further hydrolyzed to iodosylarenes. chemrxiv.orgnih.gov The stability of these resulting hypervalent iodine compounds can be influenced by the substituents on the aromatic ring; electron-donating groups can facilitate the transformation but may also lead to faster decomposition of the product. nih.gov Aerobic oxidation methods have also been developed as a more sustainable approach to generate these useful reagents. chemrxiv.orgresearchgate.net

Reactivity of the Benzonitrile Functional Group

The benzonitrile moiety (-C≡N) is a versatile functional group susceptible to various transformations, most notably nucleophilic additions across the polar carbon-nitrogen triple bond. wikipedia.org

Nucleophilic Additions and Transformations to Other Nitrile Derivatives (e.g., Amide Hydrolysis)

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. wikipedia.org A fundamental reaction is the hydrolysis of the nitrile to a primary amide and subsequently to a carboxylic acid, which can be achieved under acidic or basic conditions.

Beyond hydrolysis, the nitrile group can participate in a range of nucleophilic addition reactions:

Pinner Reaction: Treatment with an alcohol under acidic conditions yields an imino ether (Pinner salt), which can be hydrolyzed to an ester. wikipedia.org

Addition of Grignard Reagents: Reaction with organomagnesium halides (Grignard reagents) followed by hydrolysis produces ketones. wikipedia.org

Domino Reactions: In specifically designed substrates, nucleophilic addition to the nitrile can initiate a cascade of reactions, such as an intramolecular cyclization, to build complex heterocyclic structures like 1-aminoisoquinolines. nih.govcuny.edu

Addition of Organozinc Reagents: The Blaise reaction involves the addition of organozinc compounds to nitriles. wikipedia.org

The table below outlines some key transformations of the benzonitrile group.

| Reaction Type | Reagents & Conditions | Resulting Functional Group |

| Amide Hydrolysis | H₂O, H⁺ or OH⁻, heat | Carboxamide (-CONH₂) |

| Carboxylic Acid Hydrolysis | H₂O, strong H⁺ or OH⁻, prolonged heat | Carboxylic Acid (-COOH) |

| Pinner Reaction | Alcohol (ROH), HCl | Ester (-COOR) (after hydrolysis of intermediate) wikipedia.org |

| Grignard Reaction | 1. Grignard Reagent (RMgX) 2. H₃O⁺ | Ketone (-COR) wikipedia.org |

Modifications and Reactions at the Pyridinylethynyl Substructure

The pyridine (B92270) ring within the pyridinylethynyl group contains a nitrogen atom that acts as a nucleophilic and basic center, providing a handle for chemical modification.

Alkylation and Quaternization of the Pyridine Nitrogen for Charge Modification

The lone pair of electrons on the pyridine nitrogen atom allows it to react with electrophiles, such as alkyl halides, in a process known as alkylation or quaternization . mdpi.com This SN2 reaction converts the neutral tertiary amine of the pyridine ring into a positively charged quaternary ammonium (B1175870) salt, known as a pyridinium (B92312) salt. mdpi.com

This transformation significantly alters the electronic properties of the molecule. Quaternization of the pyridine nitrogen enhances π-electron delocalization along conjugated systems, which can lead to notable changes in photophysical properties like UV-Vis absorption. rsc.org The introduction of a permanent positive charge also increases the molecule's polarity and water solubility. The synthesis of these pyridinium salts is often straightforward, involving the reaction of the parent pyridine with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable polar aprotic solvent. mdpi.comnih.gov This modification is a key strategy for creating functional materials and biologically active compounds. nih.govnih.gov

Further Elaboration of the Ethynyl (B1212043) Linker and Pyridine Ring

While the core this compound scaffold is primarily utilized as a precursor for radiolabeled analogs, its constituent functional groups—the ethynyl linker and the pyridine ring—possess inherent reactivity that allows for further chemical elaboration. The literature on direct modification of this specific compound is not extensive, as synthetic strategies for analogs often involve coupling pre-functionalized pyridine or benzene rings. However, the known chemistry of these moieties suggests various potential transformations.

The ethynyl linker is a versatile functional group. Its carbon-carbon triple bond can undergo a variety of addition reactions. For instance, catalytic hydrogenation could selectively reduce the alkyne to either a cis-alkene or a saturated ethyl linker, profoundly altering the molecule's geometry and conformational flexibility. The alkyne can also participate in cycloaddition reactions or be functionalized through Sonogashira coupling with other terminal alkynes if the pyridine or benzonitrile portion were appropriately modified.

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity. The nitrogen atom can be N-oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA), although this can be challenging and may require specific conditions to avoid side reactions, especially given the other functional groups. rsc.org The pyridine ring can also be a substrate for nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of a good leaving group on the ring. The synthesis of analogs often circumvents this by starting with pre-substituted pyridines, such as 2-amino-5-bromo-3-iodopyridine, which can then be used to build the final molecule. ijssst.info

Development of Isotopic Analogs for Advanced Research Applications

A primary application of the this compound scaffold is in the development of isotopically labeled molecules for use as imaging agents in biomedical research, particularly for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These techniques allow for the non-invasive study and quantification of molecular targets in vivo, such as the metabotropic glutamate receptor 5 (mGluR5). nih.govnih.gov

Radioiodination is a key strategy for producing SPECT imaging agents. The iodine atom on the benzonitrile ring of the title compound can be replaced with a radioactive isotope of iodine, such as Iodine-123 (¹²³I), to produce [¹²³I]IPEB. Several methods are employed for this transformation.

One common approach is an isotope exchange reaction , where the stable ¹²⁷I atom is swapped with a radioactive one. google.com Another prominent method is the bromine-iodine exchange , where a bromo-analog of the precursor is subjected to high temperatures in the presence of copper and tin salts to facilitate the introduction of radioiodine. nih.gov

A highly efficient and widely used strategy involves iododestannylation . nih.gov In this method, a stannylated precursor, such as a tri-n-butylstannyl derivative, is synthesized. ijssst.infonih.gov This precursor then undergoes an electrophilic substitution reaction with a source of radioiodine, like [¹²³I]NaI, often in the presence of a mild oxidizing agent such as N-chlorosuccinimide or chloramine-T, to yield the final radioiodinated product with high radiochemical purity and specific activity. ijssst.infonih.gov

| Radioiodination Strategy | Precursor Type | Typical Conditions | Reference |

| Isotope Exchange | Iodo-substituted compound | [¹²³I]NaI, heat | google.com |

| Halogen Exchange | Bromo-substituted analog | [¹²³I]NaI, Cu/Sn salts, high temperature | nih.gov |

| Iododestannylation | Tri-n-butylstannyl derivative | [¹²³I]NaI, N-chlorosuccinimide (NCS) or Chloramine-T | ijssst.infonih.gov |

The synthesis of the PET imaging agent [¹⁸F]FPEB (3-[¹⁸F]Fluoro-5-(pyridin-2-ylethynyl)benzonitrile) requires replacing a leaving group on the aromatic ring with the positron-emitting isotope Fluorine-18 (¹⁸F). The design of the precursor molecule is critical for the success of this radiofluorination reaction.

Early methods relied on nucleophilic aromatic substitution (SNAr) using chloro- or nitro-precursors . nih.gov However, these reactions are challenging because the electron-withdrawing nitrile group is meta to the leaving group, providing poor electronic activation. nih.gov Consequently, these methods require harsh conditions (high temperatures) and typically result in low radiochemical yields (<10%). nih.gov

To overcome these limitations, more advanced precursors have been developed. Diaryliodonium salts and ylides have proven to be highly effective. rsc.orgnih.gov Specifically, spirocyclic iodonium (B1229267) ylide (SCIDY) precursors enable the radiofluorination to occur under much milder conditions (e.g., 80-100°C) and in shorter reaction times, leading to significantly higher radiochemical yields (up to 25-36%). nih.govnih.gov This method has been successfully automated for routine production. nih.govnih.gov

Another innovative approach involves the use of arylstannane precursors in a copper-mediated radiofluorination reaction, which provides an alternative route to [¹⁸F]FPEB. core.ac.uk

| Radiofluorination Precursor | Leaving Group / System | Key Features | Radiochemical Yield (RCY) | Reference |

| Aryl-Chloride | -Cl | Requires high temperature; low yield | <10% | nih.gov |

| Aryl-Nitrate | -NO₂ | Requires high temperature; low yield | <10% | nih.gov |

| Spirocyclic Iodonium Ylide (SCIDY) | Iodonium ylide | Milder conditions, shorter time, higher yield | 25-36% | nih.gov |

| Arylstannane | -SnBu₃ | Copper-mediated, stable precursor | ~11% (RCC) | core.ac.uk |

| Diaryliodonium Tosylate | Diaryliodonium salt | No activating group needed; suitable for automation | Enhanced yields | rsc.org |

Advanced Spectroscopic and Analytical Characterization for Structural and Purity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. It is based on the interaction of atomic nuclei with an external magnetic field. For 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile, both proton (¹H) and carbon-13 (¹³C) NMR analyses are crucial for confirming its intricate structure.

Proton NMR (¹H NMR) spectroscopy identifies the number and types of hydrogen atoms in a molecule, along with their chemical environments. The analysis of this compound would be expected to show a specific pattern of signals corresponding to the protons on the benzonitrile (B105546) and pyridine (B92270) rings. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the coupling constants (J) between adjacent protons provide information about the connectivity of the atoms.

Interactive Data Table: Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

| Benzonitrile Ring Protons | Data not available in searched sources | Data not available in searched sources | Data not available in searched sources |

| Pyridine Ring Protons | Data not available in searched sources | Data not available in searched sources | Data not available in searched sources |

Note: The specific experimental data for this compound was not available in the public domain based on the conducted searches.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, alkyne, nitrile). This technique is essential for confirming the presence of all 14 carbon atoms in the molecule and their respective chemical environments.

Interactive Data Table: Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Benzonitrile Ring Carbons | Data not available in searched sources |

| Pyridine Ring Carbons | Data not available in searched sources |

| Alkyne Carbons | Data not available in searched sources |

| Nitrile Carbon | Data not available in searched sources |

Note: The specific experimental data for this compound was not available in the public domain based on the conducted searches.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₄H₇IN₂), HRMS would be used to measure the mass-to-charge ratio (m/z) of its molecular ion with very high accuracy. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. The experimentally determined mass should closely match the theoretical mass calculated from the atomic weights of the constituent elements. The accurate mass of this compound is 329.97 g/mol . google.com

Interactive Data Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₄H₇IN₂ |

| Theoretical Mass (M) | 330.12 g/mol google.com |

| Theoretical Accurate Mass [M+H]⁺ | 329.97 g/mol google.com |

| Experimental Accurate Mass [M+H]⁺ | Data not available in searched sources |

| Mass Error (ppm) | Data not available in searched sources |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation, isolation, and purity evaluation of chemical compounds. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of non-volatile compounds. In the context of this compound, HPLC would be employed to assess its purity by separating it from any starting materials, byproducts, or other impurities. The retention time of the compound is a characteristic parameter under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). The purity is typically determined by the relative area of the main peak in the chromatogram.

Interactive Data Table: HPLC Analysis Parameters

| Parameter | Condition |

| Column | Data not available in searched sources |

| Mobile Phase | Data not available in searched sources |

| Flow Rate | Data not available in searched sources |

| Detection Wavelength | Data not available in searched sources |

| Retention Time | Data not available in searched sources |

| Purity (%) | Data not available in searched sources |

When this compound is labeled with a radionuclide (e.g., for use in imaging studies), Radio-Thin Layer Chromatography (Radio-TLC) is a critical technique for determining its radiochemical purity. This method separates the desired radiolabeled compound from any radioactive impurities. The distribution of radioactivity on the TLC plate is measured using a radiation detector. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the spot of the intact radiolabeled compound.

Interactive Data Table: Radio-TLC Analysis Parameters

| Parameter | Condition |

| Stationary Phase | Data not available in searched sources |

| Mobile Phase | Data not available in searched sources |

| Rf Value of Labeled Compound | Data not available in searched sources |

| Radiochemical Purity (%) | Data not available in searched sources |

Other Vibrational and Electronic Spectroscopic Methods (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs the energy at frequencies corresponding to its natural vibrational modes. This absorption provides a unique molecular "fingerprint" and allows for the structural elucidation of a compound.

While a specific, experimentally-derived infrared spectrum for this compound is not detailed in publicly accessible research literature, a predictive analysis based on its constituent functional groups allows for the determination of its expected characteristic absorption bands. The structure of this compound contains several key functional groups that would produce distinct signals in an IR spectrum: a nitrile group, an internal alkyne, two aromatic rings (a substituted benzene (B151609) and a pyridine), and a carbon-iodine bond.

Detailed Research Findings:

The analysis of the IR spectrum would focus on identifying the stretching and bending vibrations associated with these groups.

Aromatic C-H Stretching: The presence of both the benzonitrile and pyridine rings would result in C-H stretching vibrations. These bands are typically observed at wavenumbers slightly higher than 3000 cm⁻¹, generally in the range of 3100-3000 cm⁻¹. orgchemboulder.compressbooks.pub

Nitrile (C≡N) Stretching: The nitrile functional group is expected to produce a strong and sharp absorption band. For aromatic nitriles, where the C≡N group is conjugated with the aromatic ring, this peak typically appears in the 2240-2220 cm⁻¹ region. spectroscopyonline.com This is one of the most diagnostic peaks in the spectrum.

Alkyne (C≡C) Stretching: The internal carbon-carbon triple bond (alkyne) gives rise to a stretching vibration in the 2260-2100 cm⁻¹ range. orgchemboulder.comlibretexts.org However, for internal alkynes with a relatively symmetrical substitution, this absorption can be weak or even absent due to a small change in the bond dipole moment during vibration.

Aromatic Ring (C=C and C=N) Stretching: The carbon-carbon stretching vibrations within the aromatic rings (both benzene and pyridine) produce a series of bands, often of variable intensity, in the 1600-1400 cm⁻¹ region. orgchemboulder.compressbooks.pub Aromatic compounds typically show characteristic absorptions around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. orgchemboulder.com

C-H Bending Vibrations: The out-of-plane C-H bending vibrations are also characteristic of the substitution pattern on the aromatic rings and appear in the 900-675 cm⁻¹ region of the spectrum. orgchemboulder.com

Carbon-Iodine (C-I) Stretching: The stretching vibration of the carbon-iodine bond is expected to occur at low frequencies (below 600 cm⁻¹). This absorption is often found in the far-infrared region and may not be observable in a standard mid-range IR spectrum.

The combination of these characteristic absorption bands would provide strong evidence for the confirmation of the molecular structure of this compound.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | Aromatic (Benzene & Pyridine) | 3100 - 3000 | Medium to Weak |

| C≡N Stretch | Aromatic Nitrile | 2240 - 2220 | Strong, Sharp |

| C≡C Stretch | Internal Alkyne | 2260 - 2100 | Weak to Medium |

| C=C / C=N Stretch | Aromatic Rings | 1600 - 1400 | Medium to Weak (multiple bands) |

| C-H Out-of-Plane Bend | Aromatic Rings | 900 - 675 | Medium to Strong |

| C-I Stretch | Aryl Iodide | < 600 | Medium |

Computational and Theoretical Investigations into Molecular Behavior and Design

Molecular Modeling and Docking Studies for Target Binding Prediction

Molecular modeling and docking studies are crucial computational techniques to predict and analyze the binding of a ligand to its biological target. For 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile, also known as IPEB when radiolabeled, the primary target identified is the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). snmjournals.org This compound acts as a negative allosteric modulator, meaning it binds to a site on the receptor that is distinct from the endogenous ligand (glutamate) binding site. nih.gov

Docking simulations are employed to predict the preferred orientation of this compound within the allosteric binding pocket of mGluR5. These studies are fundamental in elucidating the specific molecular interactions that govern its binding affinity and selectivity. The general approach involves:

Receptor Preparation: Utilizing a high-resolution crystal structure of mGluR5.

Ligand Preparation: Generating a 3D conformation of the this compound molecule.

Docking Simulation: Employing algorithms to fit the ligand into the allosteric binding site of the receptor, exploring various possible conformations and orientations.

Scoring and Analysis: Evaluating the predicted binding poses based on scoring functions that estimate the binding free energy. The poses with the most favorable scores are then analyzed to identify key intermolecular interactions.

Studies on similar mGluR5 negative allosteric modulators have revealed that the binding is often governed by a combination of hydrophobic interactions, hydrogen bonds, and halogen bonds. nih.govnih.gov For this compound, it is predicted that the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the iodinated phenyl ring can participate in halogen bonding and other hydrophobic interactions within the allosteric pocket of mGluR5.

The insights gained from these docking studies are instrumental in understanding the structure-activity relationship (SAR) and in the rational design of new analogs with improved potency and selectivity.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of a molecule. nih.gov These calculations provide a detailed understanding of the electron distribution, which is fundamental to a molecule's reactivity and its ability to interact with a biological target.

For this compound, quantum chemical calculations can determine several key electronic parameters:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Electrostatic Potential (ESP) Map: An ESP map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the nitrogen atom of the pyridine ring and the nitrile group are expected to be regions of negative electrostatic potential, making them likely hydrogen bond acceptors. The iodine atom can exhibit a region of positive potential (a sigma-hole), which allows it to act as a halogen bond donor.

Partial Atomic Charges: These calculations quantify the charge distribution across the atoms of the molecule, providing further insight into its polarity and potential for electrostatic interactions.

Prediction of Conformational Preferences and Intermolecular Interactions

The three-dimensional conformation of a molecule is critical for its biological activity. Conformational analysis of this compound focuses on the rotational freedom around the single bonds, particularly the ethynyl (B1212043) linker. The molecule is largely planar, but slight torsions can occur, which may influence its fit within the mGluR5 binding site.

The intermolecular interactions between this compound and its receptor are key to its function as a negative allosteric modulator. Based on its structure, several types of interactions can be predicted:

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor.

Halogen Bonding: The iodine atom can form halogen bonds with electron-donating atoms, such as oxygen or nitrogen, in the receptor's binding site. This is a highly directional and specific interaction that can significantly contribute to binding affinity.

π-π Stacking: The aromatic phenyl and pyridine rings can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the mGluR5 allosteric pocket.

Hydrophobic Interactions: The phenyl ring and the hydrocarbon backbone can form hydrophobic interactions with nonpolar residues in the binding site.

Rational Design Principles for Novel Analog Development and Optimization

The development of novel analogs of this compound is guided by the principles of rational drug design, which leverage the information obtained from computational and experimental studies. The goal is to improve upon the properties of the parent compound, such as its potency, selectivity, and pharmacokinetic profile.

Key strategies for the development of analogs include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the molecule and evaluating the effect on its biological activity, a SAR can be established. For instance, replacing the iodine atom with other halogens or functional groups can probe the importance of the halogen bond.

Scaffold Hopping: This involves replacing the core chemical scaffold with a different one while maintaining the key pharmacophoric features required for binding. This can lead to the discovery of novel chemical series with improved properties.

Bioisosteric Replacement: Functional groups can be replaced with other groups that have similar physical or chemical properties but may lead to improved potency or metabolic stability. For example, the nitrile group could be replaced with other small, electron-withdrawing groups.

Studies on related 3-(pyridin-2-yl-ethynyl)benzamide mGluR5 negative allosteric modulators have demonstrated that modifications to the benzamide (B126) moiety can lead to significant improvements in potency and pharmacokinetic properties. nih.govresearchgate.net Similarly, for this compound, the development of analogs would likely focus on modifications of the phenyl and pyridine rings to optimize interactions with the mGluR5 allosteric site.

Below is a table summarizing related compounds and their investigated biological targets.

| Compound Name | Biological Target | Reference |

| This compound | Metabotropic glutamate receptor 5 (mGluR5) | snmjournals.org |

| 2-Methyl-6-(phenylethynyl)-pyridine (MPEP) | Metabotropic glutamate receptor 5 (mGluR5) | medchemexpress.comnih.govtocris.com |

| 3-(Pyridin-2-yl-ethynyl)benzamide derivatives | Metabotropic glutamate receptor 5 (mGluR5) | nih.govelsevierpure.com |

| 3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile | Metabotropic glutamate receptor 5 (mGluR5) | nih.gov |

Future Directions and Advancements in Compound Research

Exploration of Diversified Synthetic Pathways for Enhanced Scalability and Efficiency

The synthesis of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile and its analogues typically relies on established cross-coupling methodologies, most notably the Sonogashira coupling. This reaction creates the crucial carbon-carbon triple bond connecting the benzonitrile (B105546) and pyridine (B92270) rings. The conventional pathway involves coupling a di-substituted benzene (B151609) derivative, such as 3-amino-5-iodobenzonitrile (B3268754) or 3-bromo-5-iodobenzonitrile, with 2-ethynylpyridine (B158538) in the presence of a palladium catalyst and a copper(I) co-catalyst.

Design and Synthesis of Next-Generation Derivatives with Enhanced Research Utility

The core structure of this compound is a template for designing next-generation derivatives with improved properties for specific research applications, particularly for in vivo imaging. The primary goal is to create analogues that retain high affinity and selectivity for mGluR5 while exhibiting superior pharmacokinetic and pharmacodynamic profiles. ethz.ch

A key area of development is the creation of radiolabeled derivatives for PET imaging. nih.gov By replacing the iodine atom with a positron-emitting isotope like fluorine-18, researchers have developed highly successful PET tracers. The most prominent example is [¹⁸F]FPEB (3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile), which demonstrates several advantages over earlier mGluR5 radioligands. nih.gov Preclinical and clinical studies have shown that [¹⁸F]FPEB has high brain uptake, favorable kinetics, and produces a high specific binding signal, making it an effective tool for visualizing and quantifying mGluR5 distribution in the brain. nih.gov

The design of these derivatives is a meticulous process of balancing various physicochemical properties. For a PET tracer to be successful, it must not only bind potently to its target but also be sufficiently stable in vivo and possess adequate lipophilicity to cross the blood-brain barrier. ethz.chnih.gov The development of these advanced derivatives allows for more precise and quantitative analysis of mGluR5 in living organisms. nih.gov

Table 1: Comparison of this compound and Related mGluR5 NAM Derivatives This table is for illustrative purposes based on data for related compounds.

| Compound/Tracer | Key Structural Feature | Primary Research Utility | Notable Characteristics |

|---|---|---|---|

| This compound | Iodine at 3-position | Precursor/Scaffold, In vitro assays | High affinity for mGluR5; Precursor for radiolabeling (e.g., with ¹²³I for SPECT). |

| [¹⁸F]FPEB | Fluorine-18 at 3-position | In vivo PET Imaging | High brain uptake and specific binding signal; favorable kinetics for human studies. nih.gov |

| [¹¹C]ABP688 | Methoxy group instead of cyano | In vivo PET Imaging | One of the first successful mGluR5 PET tracers; demonstrated good specific binding in vivo. nih.gov |

| [¹¹C]M-FPEP | Fluorine on phenylethynyl group | In vivo PET Imaging | High in vitro affinity (K_D = 1.4 nM); adequate lipophilicity for BBB penetration. ethz.ch |

Broader Applications in Basic Neuroscience and Neuropharmacology Research

The metabotropic glutamate (B1630785) receptor 5 is deeply involved in modulating excitatory synaptic transmission throughout the brain and has been implicated in the pathophysiology of numerous neurological and psychiatric disorders. nih.gov Consequently, selective mGluR5 antagonists like this compound are indispensable tools for basic neuroscience and neuropharmacology research.

These compounds allow scientists to investigate the specific role of mGluR5 in various disease models. Research using mGluR5 NAMs is critical for understanding conditions such as:

Anxiety and Depression: mGluR5 is a key regulator of neural circuits involved in mood and stress responses. nih.gov

Drug Addiction: The receptor plays a role in the reinforcing properties of addictive substances and in craving. nih.gov

Fragile X Syndrome: Overactive mGluR5 signaling is a central hypothesis in the pathophysiology of this genetic disorder. nih.gov

Parkinson's Disease: Modulation of mGluR5 is being investigated as a potential strategy to manage motor complications. nih.gov

By administering these specific antagonists in preclinical models, researchers can dissect the molecular and circuit-level mechanisms through which mGluR5 contributes to these conditions. This provides fundamental insights that are essential for identifying novel therapeutic targets and developing new treatment strategies. nih.gov The availability of potent and selective research tools is crucial for validating the role of mGluR5 in these and other CNS disorders. nih.gov

Integration with Emerging Imaging Technologies for Preclinical Studies

The integration of mGluR5-targeting compounds with advanced, non-invasive imaging technologies represents a major advancement in preclinical research. nih.gov Techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) allow for the real-time visualization and quantification of receptor density and occupancy in living animal models. nih.govmoravek.com

The structure of this compound is readily adaptable for this purpose. The iodine atom can be substituted with a radioactive isotope like Iodine-123 for SPECT imaging. nih.gov More commonly, the core structure is used to guide the synthesis of PET tracers, such as [¹⁸F]FPEB. nih.gov The use of these radiolabeled compounds in preclinical PET studies allows for longitudinal analysis, where each animal can serve as its own control over time. nih.gov This reduces the number of animals required for a study and provides more robust data on disease progression or the response to a therapeutic intervention. nih.gov

Modern preclinical research often utilizes hybrid imaging systems, such as PET/CT (Computed Tomography) or PET/MRI (Magnetic Resonance Imaging). nih.gov These multimodal platforms combine the functional data from PET, which shows the molecular distribution of the mGluR5 tracer, with the high-resolution anatomical data from CT or MRI. nih.govmdpi.com This fusion of imaging modalities provides a comprehensive picture, allowing researchers to precisely correlate changes in mGluR5 expression with specific brain structures and pathological changes. nih.gov Such advanced imaging studies are critical for evaluating the efficacy of new drug candidates targeting mGluR5 and for deepening the understanding of the receptor's role in brain function and disease. nih.gov

常见问题

What are the optimal synthetic routes for 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile in radiopharmaceutical applications?

Level: Basic

Methodological Answer:

The compound is synthesized via iodonium ylide precursors for radiofluorination (e.g., producing [18F]FPEB, a PET radioligand). Key steps include:

Precursor Preparation: React this compound with iodonium ylide under trifluoroacetic acid (TFA) catalysis to form a stable precursor.

Radiofluorination: Introduce [18F]fluoride ions via nucleophilic substitution, optimized under anhydrous conditions and elevated temperatures (70–90°C).

Purification: Use HPLC or solid-phase extraction to isolate the radiolabeled product .

How does the dissociative ionization behavior of this compound inform its stability under mass spectrometry conditions?

Level: Advanced

Methodological Answer:

Fragmentation pathways can be analyzed using:

Dissociative Ionization: Expose the compound to electron impact (15–70 eV) to generate cationic fragments. Dominant channels include HCN/HNC loss (appearance energy ~12.54 eV) .

Infrared Pre-Dissociation Spectroscopy (IRPD): Compare experimental IR fingerprints of fragment ions (e.g., m/z ratios) with quantum-chemical calculations (e.g., DFT) to assign molecular structures .

Molecular Dynamics (MD) Simulations: Model fragmentation pathways at the SCC-DFTB level to predict observed channels (e.g., iodine or cyano group retention) .

What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

Level: Basic

Methodological Answer:

Infrared (IR) Spectroscopy: Identify functional groups (e.g., nitrile stretch ~2230 cm⁻¹, pyridinyl C≡C vibrations) .

UV-VIS Spectroscopy: Monitor π→π* transitions in the pyridinyl-ethynyl-benzonitrile backbone (λmax ~250–300 nm) .

Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or electron ionization (EI-MS), observing parent ion [M]+ and fragments (e.g., loss of I or HCN) .

What computational methods predict the molecular orientation and adsorption properties of benzonitrile derivatives on metal surfaces?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT): Calculate binding energies and adsorption geometries on Ag, Au, or Fe-doped carbon surfaces. The nitrile and pyridinyl groups show preferential binding to metal sites .

Molecular Dynamics (MD): Simulate solvent-solute interactions (e.g., benzonitrile as a co-solvent) to determine surface energy and solvation free energy .

Laser-Induced Fluorescence (LIF): Experimentally validate cluster structures in jet-cooled conditions, comparing with theoretical predictions .

How is this compound utilized as a precursor in PET radioligands like [18F]FPEB?

Level: Basic

Methodological Answer:

Radioligand Design: The pyridinyl-ethynyl-benzonitrile scaffold binds mGluR5 receptors, enabling neuroimaging.

In Vivo Evaluation: Administer [18F]FPEB in preclinical models; quantify receptor density via time-activity curves and compartmental modeling .

Comparative Studies: Benchmark against other ligands (e.g., [11C]ABP-688) for selectivity and off-target binding .

What are the challenges in maintaining catalytic activity when using this compound in hydrogenation reactions?

Level: Advanced

Methodological Answer:

Catalyst Deactivation: Pd/C catalysts lose activity due to strong adsorption of intermediates (e.g., benzonitrile or amines). Pre-treat catalysts with HCOOH–NEt3 to mitigate poisoning .

ICP-OES Analysis: Monitor Pd leaching (e.g., 5.56 wt% in fresh catalysts vs. 5.24 wt% post-reaction) to distinguish chemical vs. physical deactivation .

Operando Spectroscopy: Use FTIR or XAS to track intermediate adsorption on catalyst surfaces during reaction cycles .

How can the regiochemistry of cycloaddition reactions involving this compound be analyzed?

Level: Advanced

Methodological Answer:

Mechanistic Studies: React with styrene or nitrile oxides; use NMR to determine regioselectivity (e.g., 1,3-dipolar vs. 1,4-adducts) .

Computational Modeling: Construct potential energy surfaces (PES) at the B3LYP/6-311G** level to predict transition states and product ratios .

What role does this compound play in astrochemical studies?

Level: Advanced

Methodological Answer:

Radiofingerprinting: Detect via rotational spectroscopy (e.g., Green Bank Telescope) as a PAH precursor in interstellar media .

Infrared Astronomy: Compare experimental IRPD spectra (e.g., JWST data) with lab-measured fragmentation patterns to identify astrochemical species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。